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Compound of Interest

Compound Name: Violanone

Cat. No.: B12302241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Violanone, a naturally occurring isoflavanone, has garnered interest within the scientific

community for its potential biological activities. As with any compound of pharmaceutical

interest, a thorough structural and physicochemical characterization is paramount. This

technical guide provides an in-depth overview of the spectroscopic properties of Violanone,

presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Detailed experimental protocols are provided to aid in the replication and verification of these

findings.

Chemical Structure and Properties
Systematic Name: 7-hydroxy-3-(3-hydroxy-2,4-dimethoxyphenyl)chroman-4-one

Molecular Formula: C₁₇H₁₆O₆[1]

Molecular Weight: 316.30 g/mol [1]

Spectroscopic Data
The following sections summarize the key spectroscopic data for Violanone, presented in

tabular format for clarity and comparative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for (3R)-Violanone, isolated from Dalbergia oliveri, are

presented below.

Table 1: ¹H NMR Spectroscopic Data for (3R)-Violanone (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

Assignment

7.82 d 8.5 H-5

6.53 dd 8.5, 2.5 H-6

6.42 d 2.5 H-8

4.60 dd 11.0, 6.0 H-2a

4.53 t 11.0 H-2b

4.28 t 6.0 H-3

6.94 d 8.5 H-5'

6.51 d 8.5 H-6'

3.92 s 2'-OCH₃

3.88 s 4'-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for (3R)-Violanone (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

191.2 C-4

164.8 C-7

163.0 C-8a

159.2 C-2'

158.8 C-4'

129.8 C-5

115.8 C-4a

114.7 C-3'

110.8 C-6

104.5 C-8

100.2 C-1'

94.8 C-6'

71.8 C-2

60.8 4'-OCH₃

55.6 2'-OCH₃

48.5 C-3

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, aiding in the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Violanone
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Technique Ionization Mode [M-H]⁻ (m/z)
Key Fragment Ions
(m/z)

LC-MS ESI 315 285, 256, 153, 135[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on their

characteristic vibrational frequencies. While specific experimental data for Violanone is not

readily available in the searched literature, the expected characteristic absorption bands for an

isoflavanone are listed below.

Table 4: Expected Infrared Absorption Bands for Violanone

Wavenumber (cm⁻¹) Functional Group

~3400 (broad) O-H (phenolic)

~3050 C-H (aromatic)

~2950 C-H (aliphatic)

~1680 C=O (ketone)

~1600, ~1500, ~1450 C=C (aromatic)

~1270, ~1030 C-O (ether and phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems within a molecule.

Specific absorption maxima for Violanone were not found in the searched literature; however,

isoflavanones typically exhibit two main absorption bands.

Table 5: Expected UV-Vis Absorption Maxima for Violanone
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Band Wavelength Range (nm) Associated Transition

Band I 300 - 330 π → π* (B-ring)

Band II 275 - 295 π → π* (A-ring)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited, based on

standard practices for the analysis of flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

Dissolve approximately 5-10 mg of purified Violanone in 0.5 mL of deuterated chloroform

(CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the CDCl₃ sample.

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

Use a sufficient number of scans for good signal-to-noise.

Process the data similarly to the ¹H spectrum.

Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an

electrospray ionization (ESI) source.

Procedure:

Prepare a dilute solution of Violanone in a suitable solvent (e.g., methanol).

Infuse the sample directly into the ESI source or inject it onto an appropriate LC column for

separation prior to MS analysis.

Acquire data in negative ion mode to observe the [M-H]⁻ ion.

Set the mass range to scan from m/z 50 to 500.

Perform tandem MS (MS/MS) on the [M-H]⁻ precursor ion to obtain fragmentation data.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Violanone.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of dry Violanone with approximately 100 mg of dry

potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima corresponding to electronic transitions.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of Violanone in a UV-grade solvent such as methanol or ethanol.

Prepare a series of dilutions to find a concentration that gives a maximum absorbance

between 0.5 and 1.5.

Data Acquisition:

Use the pure solvent as a reference in the reference cuvette.

Record the spectrum of the sample solution from 200 to 600 nm.

Identify the wavelengths of maximum absorbance (λmax).

Visualizations
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The following diagrams illustrate the experimental workflow for the spectroscopic

characterization of Violanone and the logical relationship of the techniques in structure

elucidation.
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Caption: Experimental workflow for the isolation and spectroscopic characterization of

Violanone.
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Caption: Logical relationship of spectroscopic techniques in the structural elucidation of

Violanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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